

Technical Guide: Physicochemical Properties of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

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Compound of Interest

Compound Name: (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structural features, including a protected amine, a chiral center, and a reactive hydroxyl group, make it a versatile intermediate for the synthesis of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at the piperazine nitrogen, while the hydroxymethyl group provides a site for further functionalization. This guide provides a comprehensive overview of the core physicochemical properties of this compound, essential for its effective application in research and drug discovery.

Physicochemical Data

The following tables summarize the key physicochemical properties of **(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate**.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₃	[1]
Molecular Weight	216.28 g/mol	[1]
Appearance	White to off-white solid powder	[2]
Melting Point	92-96 °C	
Boiling Point	322.8 °C at 760 mmHg	
Density	1.085 g/cm ³	[2]

Table 2: Solubility and pKa

Property	Value	Notes
Solubility	The hydrochloride salt is very soluble in water (up to 44.9 mg/ml).[3] The free base is soluble in organic solvents like methanol and ethyl acetate.[4]	The Boc-protected amine reduces aqueous solubility compared to the parent piperazine. The hydrochloride salt is often used to improve solubility in polar solvents.[3]
Predicted pKa	~8.45	This is a predicted value for the closely related N-Boc-piperazine and serves as an estimate.[4][5] The pKa of the unprotected piperazine nitrogen is significantly influenced by the electron-withdrawing Boc group.

Table 3: Spectroscopic Data

Technique	Data	Source
^1H NMR (400 MHz, CD_3OD)	δ (ppm): 3.85-3.75 (m, 1H), 3.65-3.55 (m, 2H), 3.40-3.25 (m, 2H), 2.95-2.75 (m, 2H), 1.45 (s, 9H)	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of a specific compound are often proprietary. However, the following are general and widely accepted methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

- A small, finely powdered sample of **(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus, which provides controlled heating.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
- The melting point is reported as a range from the onset to the completion temperature.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a specific solvent.

Methodology:

- An excess amount of **(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After agitation, the suspension is allowed to stand to allow undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
- The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance spectrum to confirm the chemical structure of the compound.

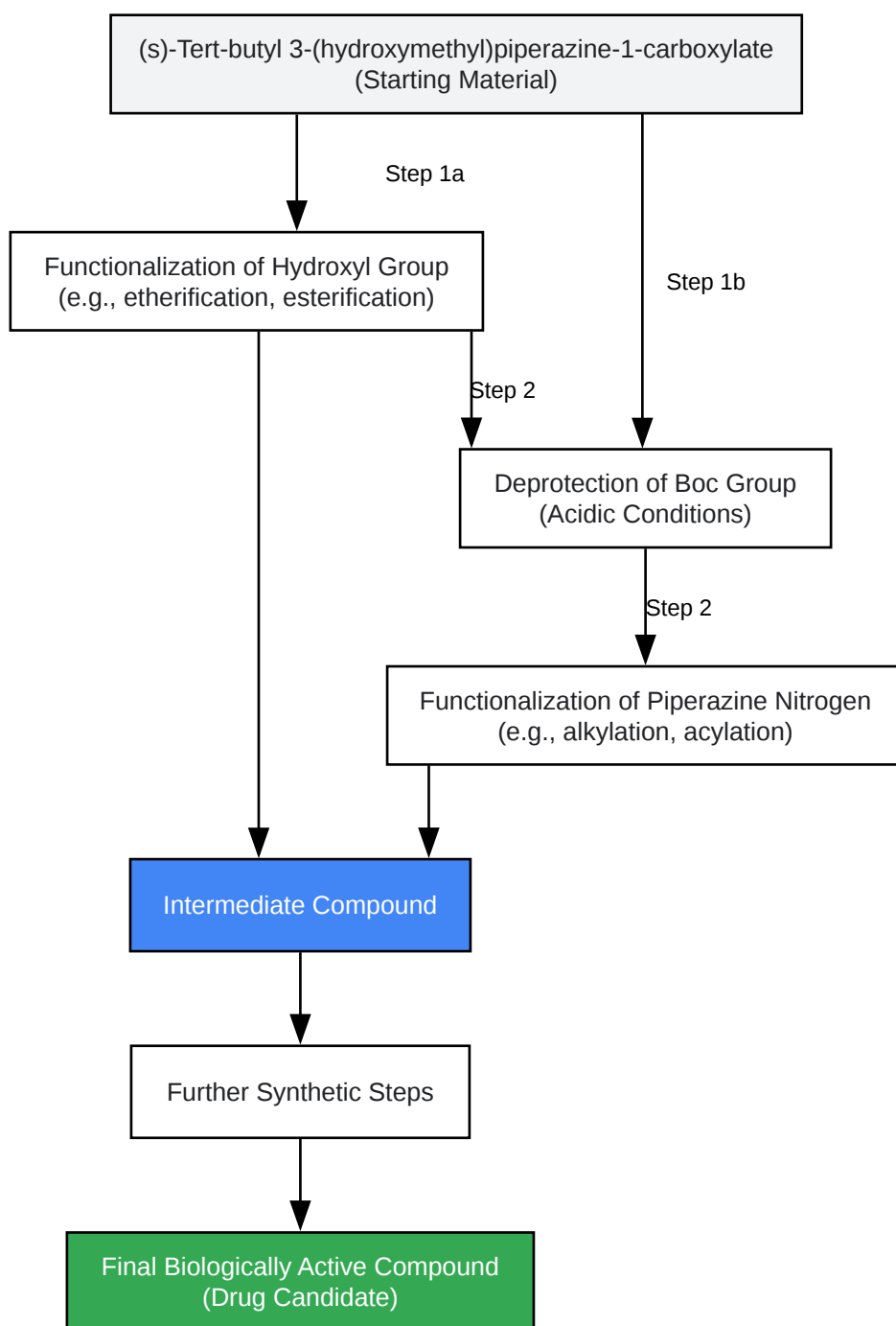
Methodology:

- A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- The NMR tube is placed in the NMR spectrometer.
- The spectrometer is tuned, and the ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).
- The FID is Fourier transformed to produce the frequency-domain NMR spectrum.

- The spectrum is then processed (phased, baseline corrected, and integrated) and the chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the reference standard.

Role in Synthetic Chemistry

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is not typically involved in signaling pathways itself but is a critical starting material for the synthesis of molecules that are. Its primary application is as a chiral building block in the development of new pharmaceutical agents. The following diagram illustrates its general workflow in drug discovery.



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Caption: Synthetic workflow of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Safety and Handling

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate should be handled in accordance with good laboratory practices. It is advisable to wear appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat.[6] The compound should be used in a well-ventilated area.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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